Ethyl 4-benzyl-2-bromothiazole-5-carboxylate
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Overview
Description
Ethyl 4-benzyl-2-bromothiazole-5-carboxylate is a chemical compound belonging to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-benzyl-2-bromothiazole-5-carboxylate typically involves the bromination of thiazole derivatives followed by esterification. One common method includes the reaction of 2-aminothiazole with bromine to form 2-bromothiazole, which is then reacted with ethyl chloroformate to yield the desired ester . The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-benzyl-2-bromothiazole-5-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, which can replace the bromine atom under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to oxidize the thiazole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminothiazole derivative, while oxidation can produce a sulfoxide or sulfone .
Scientific Research Applications
Ethyl 4-benzyl-2-bromothiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial and fungal infections.
Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.
Biological Studies: Researchers use this compound to study the interactions of thiazole derivatives with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Ethyl 4-benzyl-2-bromothiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The thiazole ring’s aromaticity and electronic properties also contribute to its mechanism of action by facilitating interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromothiazole-5-carboxylate: Similar in structure but lacks the benzyl group, which affects its reactivity and biological activity.
Methyl 2-bromothiazole-4-carboxylate: Another similar compound with a methyl ester instead of an ethyl ester, leading to different solubility and reactivity properties.
Uniqueness
Ethyl 4-benzyl-2-bromothiazole-5-carboxylate is unique due to the presence of the benzyl group, which enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This structural feature distinguishes it from other thiazole derivatives and contributes to its specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C13H12BrNO2S |
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Molecular Weight |
326.21 g/mol |
IUPAC Name |
ethyl 4-benzyl-2-bromo-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H12BrNO2S/c1-2-17-12(16)11-10(15-13(14)18-11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI Key |
FRFCNLRFCZAIFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=CC=C2 |
Origin of Product |
United States |
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